![molecular formula C24H24N2O6 B14210474 2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 827629-33-4](/img/structure/B14210474.png)
2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(oxy) core and N-(4-methoxyphenyl)acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,3-phenylenebis(oxy) with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties may reveal its efficacy in treating certain medical conditions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound has a similar structure but differs in the position of the phenylenebis(oxy) linkage.
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]: Another related compound with a different phenylenebis(oxy) linkage position.
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
827629-33-4 |
|---|---|
Molekularformel |
C24H24N2O6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[3-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-10-6-17(7-11-19)25-23(27)15-31-21-4-3-5-22(14-21)32-16-24(28)26-18-8-12-20(30-2)13-9-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LJNUNJHPAHECCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



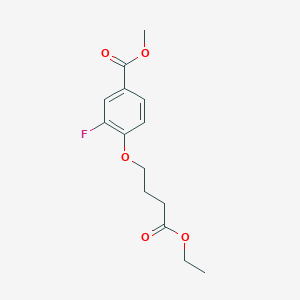

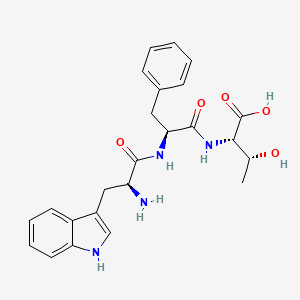
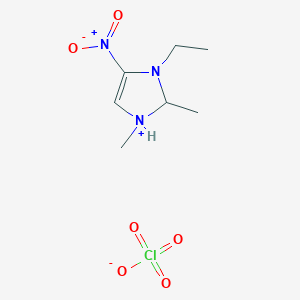
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
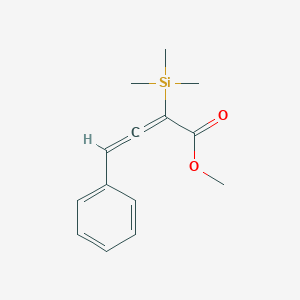
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
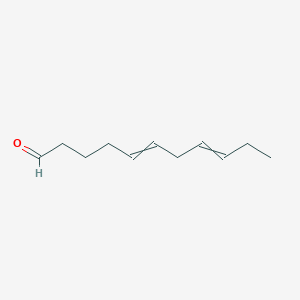


![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
